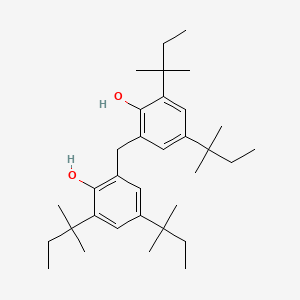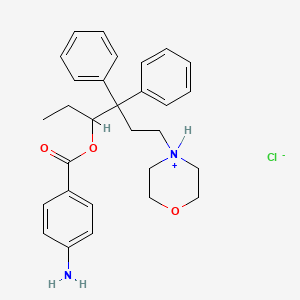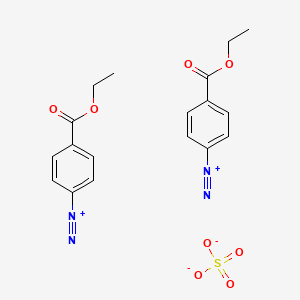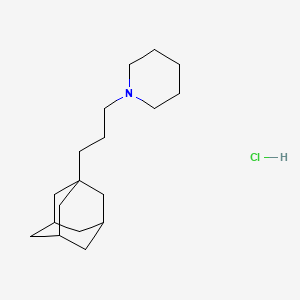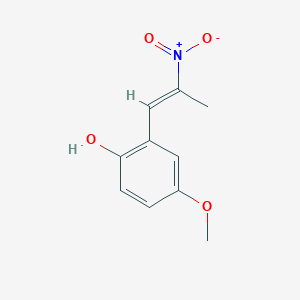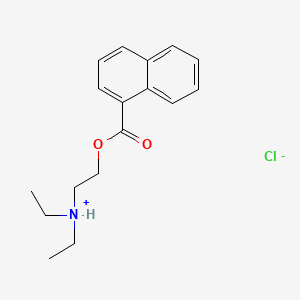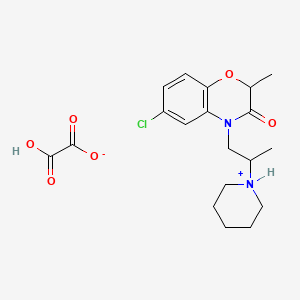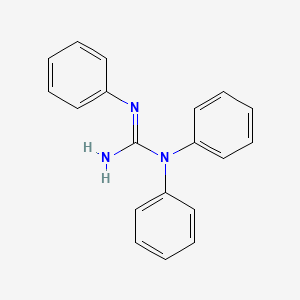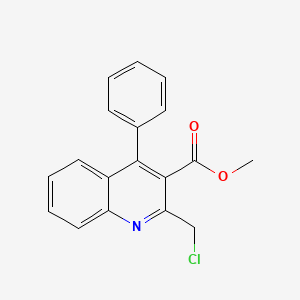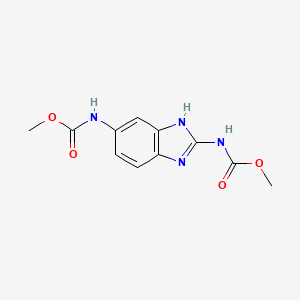
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester: is a chemical compound known for its unique structure and diverse applications. It is characterized by the presence of a benzimidazole ring fused with carbamic acid esters, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester typically involves the reaction of benzimidazole derivatives with dimethyl carbonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amines .
Applications De Recherche Scientifique
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of carbonic anhydrase or other enzymes critical for cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A core structure in many pharmaceuticals.
Carbamic acid derivatives: Compounds with similar functional groups but different biological activities.
Uniqueness
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester stands out due to its dual functionality, combining the properties of benzimidazole and carbamic acid esters. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound in research and industry .
Propriétés
Numéro CAS |
61837-78-3 |
|---|---|
Formule moléculaire |
C11H12N4O4 |
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
methyl N-[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]carbamate |
InChI |
InChI=1S/C11H12N4O4/c1-18-10(16)12-6-3-4-7-8(5-6)14-9(13-7)15-11(17)19-2/h3-5H,1-2H3,(H,12,16)(H2,13,14,15,17) |
Clé InChI |
WOJKDXOXXXLJPE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6,7-Dimethoxy-1-(4-nitro-phenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-ethanone](/img/structure/B13766999.png)
